molecular formula C8H14N2O B2666842 8a-Methyl-1,2,5,6,7,8-hexahydroimidazo[1,5-a]pyridin-3-one CAS No. 2418691-68-4

8a-Methyl-1,2,5,6,7,8-hexahydroimidazo[1,5-a]pyridin-3-one

Cat. No. B2666842
CAS RN: 2418691-68-4
M. Wt: 154.213
InChI Key: LLWMOPFGWYAUIP-UHFFFAOYSA-N
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Description

8a-Methyl-1,2,5,6,7,8-hexahydroimidazo[1,5-a]pyridin-3-one is a chemical compound that has been of significant interest in scientific research. It is a heterocyclic compound that has been synthesized using various methods. The compound has been found to have potential applications in the field of medicine and biochemistry due to its unique biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Conformationally Constrained Inhibitors : The synthesis of the imidazo[1,5-a]pyridine ring system, including derivatives similar to 8a-Methyl-1,2,5,6,7,8-hexahydroimidazo[1,5-a]pyridin-3-one, has been used to produce conformationally restricted farnesyltransferase inhibitor analogues. These analogues exhibit improved in vivo metabolic stability, indicating the compound's potential as a scaffold for developing inhibitors with enhanced pharmacokinetic properties (Dinsmore et al., 2000).

  • Catalytic Synthesis of Bicyclic Imidazoles : A novel one-pot catalytic synthesis of bicyclic imidazole derivatives, including structures similar to 8a-Methyl-1,2,5,6,7,8-hexahydroimidazo[1,5-a]pyridin-3-one, has been developed. This synthesis route is selective and yields high amounts of the desired compounds, showcasing the utility of the compound's core structure in facilitating efficient chemical transformations (Bäuerlein et al., 2009).

  • Aqueous Synthesis and Aminooxygenation : Research has demonstrated the aqueous synthesis of methylimidazo[1,2-a]pyridines without the need for deliberate addition of catalysts, suggesting potential for environmentally friendly and simplified synthesis methods for compounds related to 8a-Methyl-1,2,5,6,7,8-hexahydroimidazo[1,5-a]pyridin-3-one. Additionally, Ag-catalyzed intramolecular aminooxygenation has been shown to produce imidazo[1,2-a]pyridine-3-carbaldehydes, underscoring the chemical versatility of the imidazo[1,2-a]pyridine ring system (Mohan et al., 2013).

Biological Applications

  • Antiulcer Activity : Studies have explored the relationship between the conformational properties of substituted imidazo[1,2-a]pyridines and their antiulcer activity. This research indicates that specific conformational forms of compounds within this chemical class may have therapeutic potential in treating ulcer-related disorders, suggesting that derivatives of 8a-Methyl-1,2,5,6,7,8-hexahydroimidazo[1,5-a]pyridin-3-one could be explored for similar applications (Kaminski et al., 1989).

properties

IUPAC Name

8a-methyl-1,2,5,6,7,8-hexahydroimidazo[1,5-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8-4-2-3-5-10(8)7(11)9-6-8/h2-6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWMOPFGWYAUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCN1C(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8a-Methyl-octahydroimidazo[1,5-a]pyridin-3-one

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